molecular formula C13H10N2 B3043370 7-Phenylimidazo[1,2-a]pyridine CAS No. 85102-27-8

7-Phenylimidazo[1,2-a]pyridine

Cat. No.: B3043370
CAS No.: 85102-27-8
M. Wt: 194.23 g/mol
InChI Key: NBQCHWTUIBLKCU-UHFFFAOYSA-N
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Description

7-Phenylimidazo[1,2-a]pyridine (CAS 85102-27-8) is an organic compound with the molecular formula C₁₃H₁₀N₂ and a molecular weight of 194.23 g/mol . It is a derivative of the imidazo[1,2-a]pyridine scaffold, which is recognized as a privileged structure in medicinal chemistry due to its presence in several marketed drugs and its ability to improve binding to target proteins . This fused bicyclic system is a priority pharmacophore in drug research, with derivatives often exhibiting significant biological activities such as analgesic, anticancer, antiosteoporosis, and anxiolytic properties . Consequently, efficient synthetic methods for derivatizing this core structure, including C-H bond functionalization and multicomponent aza-Friedel–Crafts reactions, are actively explored to lay the foundation for new drug development . As a building block, this compound is valuable for the further design and rapid synthesis of potential biologically active compounds with multifunctional groups . The product is characterized and verified for research applications. This product is intended for laboratory research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-phenylimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2/c1-2-4-11(5-3-1)12-6-8-15-9-7-14-13(15)10-12/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBQCHWTUIBLKCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=NC=CN3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 7 Phenylimidazo 1,2 a Pyridine and Its Structural Analogues

Classical and Foundational Synthetic Routes for Imidazo[1,2-a]pyridines

Tschitschibabin Reaction and its Modifications

The Tschitschibabin reaction, first reported in 1925, represents a foundational method for the synthesis of the imidazo[1,2-a]pyridine (B132010) core. bio-conferences.orge3s-conferences.org This classical approach involves the condensation of a 2-aminopyridine (B139424) with an α-haloketone. bio-conferences.orgtandfonline.com The reaction typically proceeds by heating the reactants, sometimes in a sealed tube, to achieve the cyclization that forms the fused bicyclic system. bio-conferences.orge3s-conferences.org Initially, this method provided modest yields. bio-conferences.org

Over the years, numerous modifications have been introduced to improve the efficiency and scope of the Tschitschibabin reaction. A significant refinement involves conducting the reaction under milder conditions with the use of a base, such as sodium bicarbonate, which leads to enhanced yields. e3s-conferences.org Another modification involves the in-situ generation of N-phenacylpyridinium bromide from the reaction of pyridine (B92270) with a substituted bromoacetophenone, which then undergoes cyclization upon treatment with ammonium (B1175870) acetate (B1210297). e3s-conferences.org A notable solvent-free and catalyst-free approach has also been developed, where 2-aminopyridines react with α-bromo/chloroketones at a moderate temperature of 60°C. bio-conferences.org

A variation of the Tschitschibabin method, known as the Siegrist anil-like method, allows for the synthesis of 2,3-diphenyl derivatives through a two-stage condensation of 2-aminopyridine and benzoin, followed by ring closure with polyphosphoric acid. tandfonline.com This method is advantageous as it is a one-stage process that yields exclusively trans-isomers. tandfonline.com

Modern Approaches in the Synthesis of 7-Phenylimidazo[1,2-a]pyridine Derivatives

Modern synthetic chemistry has brought forth more sophisticated and efficient methods for constructing the this compound scaffold, including multi-component reactions and transition metal-catalyzed processes. These approaches offer advantages such as high atom economy, regioselectivity, and the ability to generate molecular diversity in a single step.

Multi-Component Reactions (MCRs) for Imidazo[1,2-a]pyridine Construction

Multi-component reactions (MCRs) have emerged as powerful tools for the one-pot synthesis of complex molecules like imidazo[1,2-a]pyridines from simple starting materials. rsc.orgacs.org The Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent example of an MCR used to construct the imidazo[1,2-a]pyridine skeleton. beilstein-journals.orgresearchgate.net This reaction typically involves the acid-catalyzed three-component condensation of a 2-aminoazine, an aldehyde, and an isocyanide. researchgate.netresearchgate.net

Several variations of MCRs have been developed to synthesize a wide array of imidazo[1,2-a]pyridine derivatives. One such method involves the three-component coupling of a 2-aminopyridine, an aldehyde, and a terminal alkyne, often catalyzed by copper. bio-conferences.org Another approach utilizes the reaction of 2-aminopyridine, an aldehyde, and trimethylsilylcyanide under microwave irradiation with a scandium triflate catalyst to produce 3-aminoimidazo[1,2-a]pyridines. bio-conferences.org Furthermore, a transition-metal-free, three-component reaction of pyridin-2-amines, ynals, and alcohols or thiols provides an environmentally benign route to highly substituted imidazo[1,2-a]pyridines. acs.org

Reaction Type Components Catalyst/Conditions Key Features Reference(s)
Groebke–Blackburn–Bienaymé2-Aminopyridine, Aldehyde, IsocyanideAcid catalyst (e.g., Sc(OTf)₃)Forms 3-aminoimidazo[1,2-a]pyridine derivatives. beilstein-journals.orgresearchgate.net
Copper-Catalyzed MCR2-Aminopyridine, Aldehyde, Terminal AlkyneCopper catalystEfficient route to a broad range of imidazo[1,2-a]pyridines. bio-conferences.org
Scandium-Catalyzed MCR2-Aminopyridine, Aldehyde, TrimethylsilylcyanideScandium triflate, Microwave irradiationSynthesizes 3-aminoimidazo[1,2-a]pyridines. bio-conferences.org
Metal-Free MCRPyridin-2-amine, Ynal, Alcohol/Thiol-Environmentally friendly, forms C-N, C-O, and C-S bonds in one pot. acs.org
Annulation ReactionHeterocyclic Ketene Aminals, β-Oxodithioesters, AldehydesEt₃N, Solvent-freeGreen, highly regioselective synthesis of highly substituted imidazo[1,2-a]pyridines. rsc.org

Transition Metal-Catalyzed Syntheses

Transition metal catalysis has revolutionized the synthesis of imidazo[1,2-a]pyridines, offering highly efficient and regioselective methods for their construction and functionalization. Copper and palladium are among the most utilized metals in these transformations.

Copper-catalyzed reactions have proven to be highly effective for the synthesis of the imidazo[1,2-a]pyridine core. acs.orgacs.orgniist.res.in These methods often involve the annulation of 2-aminopyridines with various coupling partners. For instance, a copper-catalyzed annulation of electrophilic benzannulated heterocycles with 2-aminopyridine provides direct access to polyring-fused imidazo[1,2-a]pyridines. acs.orgacs.orgniist.res.in

A notable application is the copper-catalyzed three-component reaction of 2-aminopyridines, aldehydes, and terminal alkynes, which proceeds efficiently to yield a diverse range of imidazo[1,2-a]pyridine derivatives. beilstein-journals.org Another approach involves a copper(I)-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones, which is compatible with a broad array of functional groups. organic-chemistry.org Furthermore, a one-pot, three-component reaction of aldehydes, 2-aminopyridines, and terminal alkynes catalyzed by a CuI-NaHSO₄•SiO₂ system in refluxing toluene (B28343) also affords imidazo[1,2-a]pyridines in high yields. organic-chemistry.org

Reaction Type Reactants Catalyst System Key Features Reference(s)
AnnulationElectrophilic Benzannulated Heterocycles, 2-AminopyridineCopper catalystDirect synthesis of polyring-fused imidazo[1,2-a]pyridines. acs.orgacs.orgniist.res.in
Three-Component Reaction2-Aminopyridines, Aldehydes, Terminal AlkynesCuI and NaHSO₄·SiO₂Domino reaction leading to imidazo[1,2-a]pyridines. beilstein-journals.org
Aerobic Oxidative Synthesis2-Aminopyridines, AcetophenonesCuICompatible with a broad range of functional groups. organic-chemistry.org
One-Pot Three-ComponentAldehydes, 2-Aminopyridines, Terminal AlkynesCuI-NaHSO₄•SiO₂High to excellent yields in refluxing toluene. organic-chemistry.org

Palladium-catalyzed cross-coupling reactions are powerful methods for the direct arylation and functionalization of the imidazo[1,2-a]pyridine nucleus. rsc.orgcore.ac.ukresearchgate.net These strategies allow for the introduction of various substituents, including the phenyl group at the 7-position, with high regioselectivity.

Direct C-H arylation of imidazo[1,2-a]pyridines with aryl halides is a prominent palladium-catalyzed transformation. rsc.orgmedjchem.com For instance, an efficient palladium-catalyzed regioselective arylation of substituted imidazo[1,2-a]pyridines with aryl chlorides has been developed. rsc.org The direct C-3 arylation of imidazo[1,2-a]pyridines with aryl tosylates and mesylates has also been achieved using palladium(II) acetate in combination with specific phosphine (B1218219) ligands. researchgate.net

Furthermore, palladium-catalyzed oxidative cycloaromatization of 2-phenylimidazo[1,2-a]pyridine (B181562) with internal alkynes can lead to the formation of fused N-heterocycles. acs.orgnih.gov Microwave-assisted palladium-catalyzed C-H arylation and Suzuki-Miyaura coupling reactions have also been successfully employed for the functionalization of imidazo[1,2-a]pyridine derivatives, offering short reaction times and good to excellent yields. medjchem.com

Reaction Type Coupling Partners Catalyst System Key Features Reference(s)
Direct C-H ArylationImidazo[1,2-a]pyridines, Aryl ChloridesPalladium catalystEfficient and regioselective arylation. rsc.org
Direct C-3 ArylationImidazo[1,2-a]pyridines, Aryl Tosylates/MesylatesPd(OAc)₂ with SPhos or L1 ligandExcellent C-3 regioselectivity. researchgate.net
Oxidative Cycloaromatization2-Phenylimidazo[1,2-a]pyridine, Internal AlkynesPalladium catalystForms fused N-heterocycles. acs.orgnih.gov
Suzuki-Miyaura CouplingImidazo[1,2-a]pyridines, Aryl Boronic Acids(SIPr)Pd(allyl)ClMicrowave-assisted, short reaction times. medjchem.com
Double C-H Arylation2-Arylimidazo[1,2-a]pyridines, o-DihaloarenesPalladium catalystTandem intermolecular and intramolecular arylation. researchgate.net
Copper-Catalyzed Annulation and Coupling Reactions

Ligand-Free C-H Activation for Imidazopyridine Functionalization

Direct C-H functionalization has emerged as a powerful strategy in organic synthesis due to its high atom and step economy. beilstein-journals.org In the context of imidazo[1,2-a]pyridines, transition-metal-catalyzed transformations have been extensively researched, with a notable trend towards developing ligand-free conditions to enhance simplicity and reduce costs. beilstein-journals.org

One such approach involves a palladium-acetate (Pd(OAc)₂) catalyzed coupling, which utilizes molecular oxygen as a green oxidant. beilstein-journals.org The reaction is facilitated by an ammonium salt additive, such as tetrabutylammonium (B224687) bromide (TBAB), which is believed to stabilize the active palladium species as nanoparticles. beilstein-journals.org This method avoids the need for external ligands, which are often expensive and air-sensitive.

Copper-catalyzed reactions also provide effective ligand-free pathways. For instance, copper(I)-catalyzed intramolecular oxidative C-H amidation has been used to synthesize imidazo[1,2-a]pyridine derivatives under open-air conditions, eliminating the need for both ligands and a base. beilstein-journals.org Similarly, copper(II) acetate has been employed to catalyze C-N bond formation under aerobic, ligand-free conditions. beilstein-journals.org These methods highlight a move towards more sustainable and practical synthetic protocols for modifying the imidazopyridine core.

Table 1: Examples of Ligand-Free C-H Functionalization Reactions

Catalyst System Reaction Type Key Features Ref
Pd(OAc)₂ / TBAB / O₂ C-H Coupling Green oxidant (O₂), ligand-free, nanoparticle stabilization beilstein-journals.org
Cu(I) Intramolecular Oxidative C-H Amidation Open-air, ligand-free, base-free beilstein-journals.org
Cu(OAc)₂ / Cs₂CO₃ C-N Bond Formation Aerobic conditions, ligand-free beilstein-journals.org

Microwave-Assisted and Photochemical Synthetic Techniques

Modern synthetic chemistry increasingly leverages alternative energy sources like microwave irradiation and light to drive reactions, often resulting in higher yields, shorter reaction times, and cleaner reaction profiles. nih.govderpharmachemica.com

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has become a valuable tool for accelerating the production of imidazo[1,2-a]pyridine derivatives. researchgate.net This technology can reduce reaction times from hours or days to mere minutes. derpharmachemica.com A facile and solvent-free approach involves the reaction of a phenacyl bromide with a 2-aminopyridine under microwave irradiation. derpharmachemica.com In some procedures, an ionic liquid such as 1-(4-sulfonic acid) butylpyridinium hydrogen sulfate (B86663) can serve as a catalyst, providing a simple and efficient protocol with good functional group tolerance. derpharmachemica.com Other methods utilize catalysts like p-toluenesulfonic acid or even catalyst-free conditions for specific substrates. acs.org For example, a rapid, microwave-assisted reaction between aminopyridines and α-bromo-β-keto esters proceeds efficiently under solvent-free conditions, yielding highly substituted imidazo[1,2-a]pyridines in under two minutes. organic-chemistry.org

Table 2: Microwave-Assisted Synthesis of Imidazo[1,2-a]pyridine Derivatives

Reactants Catalyst/Conditions Product Type Reaction Time Ref
Phenacyl bromide, 2-aminopyridine Ionic liquid, 100°C, MW 2-phenyl Imidazo[1,2-a]pyridine 30 sec derpharmachemica.com
2-aminopyridines, bromomalonaldehyde Ethanol-water, MW 3-carbaldehyde substituted imidazo[1,2-a]pyridines - acs.org
Aminopyridines, α-bromo-β-keto esters Solvent-free, MW Highly substituted imidazo[1,2-a]pyridines < 2 min organic-chemistry.org
Phenacyl bromides, 2-aminopyridine Basic medium, MW Substituted imidazo[1,2-a]pyridines 60 sec researchgate.net

Photochemical Synthetic Techniques

Visible-light photochemistry offers an eco-compatible and powerful avenue for the functionalization of imidazo[1,2-a]pyridines. nih.govresearchgate.net These methods often proceed through radical processes under mild conditions. researchgate.net The C3-position of the imidazo[1,2-a]pyridine nucleus is particularly susceptible to photochemical functionalization. mdpi.com

Strategies include trifluoromethylation, perfluoroalkylation, and alkoxylation. For instance, a metal-free C-H alkoxylation at the C3 position can be achieved using an organophotocatalyst like rose bengal with an alcohol under visible-light LED irradiation. mdpi.com Other transformations employ photocatalysts such as fac-Ir(ppy)₃ for direct difluoroacetylation with reagents like BrCF₂CO₂Et. nih.gov Visible light can also mediate the formation of electron donor-acceptor (EDA) complexes between imidazo[1,2-a]pyridines and perfluoroalkyl iodides, leading to C3-perfluoroalkylation at room temperature without a dedicated photocatalyst. nih.gov These light-induced methods expand the toolbox for introducing a wide array of functional groups onto the imidazopyridine scaffold. researchgate.net

Table 3: Examples of Photochemical Functionalization of Imidazo[1,2-a]pyridines

Reaction Type Reagents & Conditions Position Photocatalyst Ref
C-H Alkoxylation Alcohol, visible light C3 Rose Bengal mdpi.com
C-H Difluoroacetylation BrCF₂CO₂Et, K₂CO₃, visible light C3 fac-Ir(ppy)₃ nih.gov
C-H Perfluoroalkylation Perfluoroalkyl iodides, visible light C3 EDA Complex (catalyst-free) nih.gov
C-H Trifluoromethylation CF₃I, DBU, visible light C3 Organic Base mdpi.com

Regioselective Functionalization Strategies at the 7-Position and Peripheral Moieties

Achieving regiocontrol is a critical challenge in the synthesis of polysubstituted heterocycles. For the imidazo[1,2-a]pyridine scaffold, strategies have been developed to selectively functionalize specific positions, including the C7-position.

A powerful approach involves the use of pre-functionalized starting materials, such as 7,8-dihalogenated imidazo[1,2-a]pyridines. mdpi.com This allows for regiocontrolled modifications through sequential or one-pot coupling reactions. For example, starting with 8-chloro-7-iodo-2-phenylimidazo[1,2-a]pyridine, the more reactive C-I bond at the 7-position can be selectively targeted in a Suzuki coupling reaction. mdpi.com This reaction can be performed using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base under microwave irradiation, allowing for the introduction of various aryl or heteroaryl groups at the C7-position while leaving the C8-chloro substituent intact for subsequent modification. mdpi.com This stepwise approach provides a reliable route to 7,8-disubstituted analogs.

Furthermore, a one-pot, double-coupling strategy has been optimized to introduce two different aryl groups at the C7 and C8 positions sequentially in a single reaction vessel, enhancing synthetic efficiency. mdpi.com For structural analogs like imidazo[1,2-a]pyrazine (B1224502), regioselective metalations using specialized bases such as TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) allow for the introduction of electrophiles at specific sites, a strategy guided by computational calculations of acidity and N-basicity. rsc.orgrsc.org

Table 4: Regioselective Suzuki Coupling at the C7-Position of 8-Chloro-7-iodo-2-phenylimidazo[1,2-a]pyridine

Boronic Acid Conditions Product Yield Ref
4-Methoxyphenylboronic acid Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 120 °C, MW 8-Chloro-7-(4-methoxyphenyl)-2-phenylimidazo[1,2-a]pyridine 71% mdpi.com
Pyridin-3-ylboronic acid Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 120 °C, MW 8-Chloro-2-phenyl-7-(pyridin-3-yl)imidazo[1,2-a]pyridine 63% mdpi.com
Thiophen-2-ylboronic acid Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 120 °C, MW 8-Chloro-2-phenyl-7-(thiophen-2-yl)imidazo[1,2-a]pyridine 61% mdpi.com

DME = 1,2-Dimethoxyethane; MW = Microwave irradiation

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 7 Phenylimidazo 1,2 a Pyridine Derivatives

Impact of Substituents on the Phenyl Moiety at the 7-Position

The substitution pattern on the C7-phenyl ring of the imidazo[1,2-a]pyridine (B132010) core significantly influences the biological activity of these derivatives. Research has demonstrated that both the electronic nature and the position of substituents on this phenyl ring can dramatically alter the compound's properties.

For instance, in the context of anticancer activity, the introduction of specific substituents on the 7-phenyl ring has been explored. Studies on imidazo[1,2-a]pyridine derivatives as inhibitors of aldehyde dehydrogenase (ALDH), an enzyme implicated in cancer stem cells, revealed that modifications to the phenyl ring at the 7-position can significantly impact inhibitory activity. While a 2,6-diphenyl motif was identified as a favorable geometry for ALDH1A3 inhibition, shifting a phenyl ring to the 7-position of the imidazopyridine nucleus resulted in a substantial decrease in activity against this isoform. acs.org

In the realm of fluorescent properties, substitutions on the phenyl ring also play a critical role. For 2-phenylimidazo[1,2-a]pyridine (B181562) derivatives, introducing strong electron-donating groups like amino and dimethylamino at the 4'-position of the phenyl ring caused a notable red shift in their fluorescence. researchgate.net This demonstrates that electronic modifications to the phenyl moiety can be used to tune the photophysical properties of these compounds. researchgate.net

The following table summarizes the effects of various substituents on the phenyl moiety at the 7-position of imidazo[1,2-a]pyridine derivatives based on available research.

Substituent Position on Phenyl Ring Observed Effect Biological/Physical Property
Unsubstituted Phenyl7Baseline activity/propertyVarious
Amino4' (on C2-phenyl)Red shift in fluorescenceFluorescence
Dimethylamino4' (on C2-phenyl)Red shift in fluorescenceFluorescence
Fluoro3,5-difluoro (on C6-phenyl)V-shaped emitters with deep-blue fluorescenceFluorescence

Investigation of Substituent Effects at Other Imidazo[1,2-a]pyridine Ring Positions (e.g., C-2, C-5, C-8)

C-2 Position: The C-2 position is a common site for modification. The introduction of a phenyl group at this position is a recurring motif in many biologically active imidazo[1,2-a]pyridines. researchgate.netnih.govcardiff.ac.uk For example, 2-phenylimidazo[1,2-a]pyridine serves as a foundational structure for many derivatives with applications ranging from fluorescent probes to potential therapeutics. researchgate.netnih.gov The nature of the substituent on this C-2 phenyl ring can further modulate activity. For instance, substitutions with electron-donating groups at the 4'-position of the 2-phenyl ring can enhance fluorescence intensity. nih.gov In the context of antitubercular activity, methyl and phenyl substituents at the C-2 position were found to enhance the activity. researchgate.net

C-3 Position: Alkylation at the C-3 position has been achieved using α,β-unsaturated ketones, with the reaction being influenced by substituents on the imidazopyridine framework. cardiff.ac.uk

C-5 Position: Substitution at the C-5 position has also been explored, with studies systematically investigating its effect on the imidazolyl and pyridyl scaffold. nih.gov

C-6 Position: The C-6 position is considered a "privileged" site for substitution in the development of certain inhibitors. frontiersin.org For instance, in the design of Rab geranylgeranyl transferase (RGGT) inhibitors, modifications at the C-6 position were found to be crucial for the compound's activity. frontiersin.org Both aryl and alkyl amine residues at this position were shown to be detrimental to activity, while an acidic character could either promote or suppress activity depending on its linkage to the imidazo[1,2-a]pyridine ring. frontiersin.org In another study, the introduction of heteroaryl or phenyl substituents at the C-6 position of certain c-Met inhibitors showed good activity, with polar groups on the 6-phenyl ring significantly influencing cellular activity. nih.gov

C-8 Position: The C-8 position is another key site for modification. In a series of PI3Kα inhibitors, modifications at the C-8 position were explored, leading to the development of potent compounds. nih.gov For example, the introduction of a 3-fluorophenyl or 4-fluorophenyl group at the C-8 position of certain derivatives resulted in significant inhibitory activity. nih.gov Similarly, in the context of antioxidant activity of imidazo[1,2-a]pyrazine (B1224502) derivatives (a related scaffold), amination at the C-8 position was found to improve activity.

Disubstitution (C-6 and C-8): The combined effect of substituents at both the C-6 and C-8 positions has been shown to be significant. For instance, 6,8-dichloro-imidazo[1,2-a]pyridine derivatives have been synthesized and used as precursors for further functionalization. bohrium.com In the context of benzodiazepine (B76468) receptor ligands, 6,8-disubstituted N,N-dialkyl(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamides were found to be highly selective for the peripheral benzodiazepine receptor (PBR). nih.gov

The following table summarizes the effects of substituents at various positions of the imidazo[1,2-a]pyridine ring.

Position Substituent Observed Effect Biological/Physical Property
C-2PhenylFoundational for many active compoundsVarious
C-2MethylEnhanced antitubercular activityAntitubercular
C-6Aryl/Alkyl amineDetrimental to RGGT inhibitionRGGT Inhibition
C-6Heteroaryl/PhenylGood c-Met inhibitionc-Met Inhibition
C-83-FluorophenylPotent PI3Kα inhibitionPI3Kα Inhibition
C-84-FluorophenylPotent PI3Kα inhibitionPI3Kα Inhibition
C-6, C-8DichloroPrecursor for further synthesisSynthetic Chemistry
C-6, C-8N,N-dialkylacetamidesHigh selectivity for PBRBenzodiazepine Receptor Binding

Hybridization and Bioisosteric Strategies in Derivative Design

Molecular Hybridization: This strategy involves combining the structural features of two or more pharmacologically active molecules to create a new hybrid compound with potentially enhanced or novel activities. The imidazo[1,2-a]pyridine scaffold is frequently used as a core structure in hybridization approaches due to its proven therapeutic potential. jmchemsci.comnih.gov

Examples of hybridization strategies include:

Imidazo[1,2-a]pyridinyl-arylacrylonitriles: These hybrids, synthesized through a Knoevenagel condensation, have demonstrated potent antifungal activities against various Candida species. jmchemsci.com

Imidazo[1,2-a]pyridine-2-amino-4H-pyran hybrids: These molecules were designed to enhance bioactivity against non-small cell lung cancer (NSCLC) and have shown to induce apoptosis and cell cycle arrest in cancer cells. nih.gov

Imidazo[1,2-a]pyridine-thiazole/pyrazole (B372694) hybrids: The attachment of thiazole (B1198619) or pyrazole moieties to the imidazo[1,2-a]pyridine core has led to compounds with significant antibacterial activity. bohrium.com

Imidazo[1,2-a]pyridine-quinazoline hybrids: These derivatives have been designed as PI3Kα inhibitors for anticancer applications. mdpi.com

Imidazo[1,2-a]pyridine amides and sulfonamides: These hybrids have shown excellent anti-tubercular activity. rsc.org

Bioisosteric Replacement: Bioisosterism is a powerful tool in medicinal chemistry for the rational design of new drugs by replacing a functional group in a lead compound with another group that has similar physical or chemical properties. ufrj.brnih.gov This strategy is employed to improve potency, enhance selectivity, and optimize pharmacokinetic properties.

In the context of 7-phenylimidazo[1,2-a]pyridine derivatives, bioisosteric replacement has been used to:

Develop c-Met inhibitors: In one study, a novel imidazo[1,2-a]pyridine scaffold was designed as a c-Met inhibitor by replacing the N-8 atom with a C-F bond to mimic the electronic properties and lipophilicity of the nitrogen atom. nih.gov

Discover new therapeutic agents: The 2-methylimidazo[1,2-a]pyridine (B1295258) ring has been bioisosterically replaced by a 2-methylquinoline (B7769805) subunit to identify new non-peptidic bradykinin (B550075) receptor antagonists. ufrj.br

The following table provides examples of hybridization and bioisosteric strategies in the design of imidazo[1,2-a]pyridine derivatives.

Strategy Hybrid/Bioisostere Target/Activity
HybridizationImidazo[1,2-a]pyridinyl-arylacrylonitrilesAntifungal (Candida species)
HybridizationImidazo[1,2-a]pyridine-2-amino-4H-pyranAnticancer (NSCLC)
HybridizationImidazo[1,2-a]pyridine-thiazoleAntibacterial
HybridizationImidazo[1,2-a]pyridine-quinazolineAnticancer (PI3Kα inhibition)
HybridizationImidazo[1,2-a]pyridine amides/sulfonamidesAntitubercular
Bioisosteric ReplacementC-F for N-8c-Met Inhibition
Bioisosteric Replacement2-Methylquinoline for 2-methylimidazo[1,2-a]pyridineBradykinin Receptor Antagonism

Computational Chemistry and Molecular Modeling Investigations of 7 Phenylimidazo 1,2 a Pyridine

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are frequently employed to investigate the relationship between the molecular structure of imidazo[1,2-a]pyridine (B132010) derivatives and their reactivity. nih.govresearchgate.net These studies compute electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the energy gap (ΔE = ELUMO – EHOMO), and the dipole moment. researchgate.netresearchgate.net

For instance, in a study on 7-methyl-2-phenylimidazo[1,2-a]pyridine, a close analog, DFT calculations were used to correlate its electronic properties with its observed efficacy as a corrosion inhibitor. researchgate.netresearchgate.net The distribution of the HOMO and LUMO densities across the molecule helps to identify the regions most likely to be involved in electron donation and acceptance, respectively. researchgate.net A smaller energy gap (ΔE) suggests that the molecule can be more easily polarized and is generally associated with higher chemical reactivity and a greater ability to form coordinate bonds with metallic surfaces or biological receptors. researchgate.net Theoretical calculations have been shown to have a good correlation with experimental results for this class of compounds. researchgate.net

A recent study on imidazo[1,2-a]pyrimidine-Schiff base derivatives utilized DFT at the B3LYP/6-311++G(d,p) level of theory to compute optimized geometry and analyze frontier molecular orbitals, providing deep insights into the molecule's nature and behavior. researchgate.net Such analyses are crucial for understanding the intrinsic electronic characteristics that govern the intermolecular interactions of the 7-phenylimidazo[1,2-a]pyridine scaffold.

| Electronegativity (χ) | Tendency to attract electrons | Describes the charge transfer in interactions. acs.org |

Molecular Docking Simulations to Elucidate Receptor-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme, to form a stable complex. acs.org This method is widely used to understand the binding mechanisms and to screen for potential drug candidates from a library of compounds. d-nb.info For the imidazo[1,2-a]pyridine scaffold, docking studies have been instrumental in identifying key interactions with various biological targets.

Docking simulations provide detailed information about the specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues in the receptor's active site. nih.gov For example, docking studies of imidazo[1,2-a]pyridine derivatives designed as COX-2 inhibitors revealed that the methylsulfonyl pharmacophore inserts into a secondary pocket of the COX-2 active site, forming crucial hydrogen bonds with residues Arg-513 and His-90. nih.gov In another study targeting aldehyde dehydrogenase (ALDH), molecular docking rationalized the in vitro activity of imidazo[1,2-a]pyridine derivatives. acs.org

The binding affinity, often expressed as a Gibbs free energy (ΔG) value in kcal/mol, quantifies the strength of the interaction. A more negative ΔG value indicates a stronger and more favorable binding. In the development of FLT3 inhibitors, imidazopyridine analogs were found to have highly negative docking scores, with a ΔG of less than -8.0 kcal/mol being a criterion for a hit compound. nih.gov Similarly, novel imidazo[1,2-a]pyrimidine (B1208166) derivatives showed a remarkable binding affinity of -9.1 kcal/mol for the ACE2 receptor. nih.gov

Table 2: Examples of Calculated Binding Affinities for Imidazo[1,2-a]pyridine Scaffolds

Compound Series Target Protein Binding Affinity (ΔG, kcal/mol) or IC₅₀ Key Interacting Residues Reference
Imidazo[1,2-a]pyrimidine derivative (7a) ACE2 Receptor -9.1 kcal/mol Not specified nih.gov
Imidazo[1,2-a]pyrimidine derivative (7a) SARS-CoV-2 Spike Protein -7.3 kcal/mol Not specified nih.gov
Imidazo[1,2-a]pyridine derivatives COX-2 IC₅₀ = 0.05 µM Arg-513, His-90 nih.gov
Imidazo[1,2-a]pyridine analogs FLT3 Tyrosine Kinase IC₅₀ = 0.015 µM Lys614, Val624 nih.gov

Ligand efficiency (LE) is a metric used in drug design to evaluate how effectively a compound binds to its target, relative to its size (number of non-hydrogen atoms). It is a valuable tool for optimizing lead compounds, as it helps identify small molecules that have a high binding affinity for their size, making them more promising starting points for development. The LE can be calculated using the formula: LE = 1.4(−log(IC₅₀)/N), where N is the number of non-hydrogen atoms. nih.gov

In a study focused on developing FLT3 inhibitors, a library of imidazopyridine analogs was screened, and the resulting hits were noted for having good ligand efficiency values, indicating a high quality of interaction with the target kinase. nih.gov This assessment helps prioritize compounds that make the most efficient use of their atomic composition to achieve potent binding.

Analysis of Binding Modes and Affinities (e.g., ΔG values)

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements and conformational changes of the complex over time. researchgate.netresearchgate.net MD simulations are used to assess the stability of the predicted binding pose from docking, analyze conformational flexibility, and understand the dynamic nature of the interactions. researchgate.net

For example, MD simulations were performed on an imidazo[1,2-a]pyridine derivative in complex with ALDH1A3 to investigate its mechanism of inhibition, confirming the stability of the ligand in the catalytic site. acs.org In another study, MD simulations of imidazo[1,2-a]pyridine-based pyran bis-heterocycles confirmed the stability of the compounds in the active sites of their target proteins. researchgate.net These simulations provide a more realistic representation of the physiological environment and can reveal important dynamic events, such as water molecule displacement or subtle conformational shifts, that influence binding affinity.

De Novo Design and Virtual Screening of this compound Analogues

Virtual screening and de novo design are powerful computational strategies for discovering new chemical entities. osti.govresearchgate.net Virtual screening involves docking large libraries of existing compounds against a target protein to identify potential hits. researchgate.net De novo design, on the other hand, involves building novel molecules from scratch, piece by piece, directly within the constraints of the receptor's binding site. osti.gov

The this compound scaffold is an attractive starting point for such discovery efforts. An innovative virtual screening collaboration was used to explore an imidazo[1,2-a]pyridine hit for visceral leishmaniasis. rsc.org By screening proprietary libraries from multiple pharmaceutical companies, the chemical space around the core scaffold was rapidly expanded, leading to the identification of analogs with improved activity and selectivity. rsc.orgnih.gov This approach allows for the efficient exploration of vast chemical libraries to identify novel derivatives with desired biological activities, informing subsequent synthesis and optimization efforts. nih.gov

Advanced Spectroscopic Characterization and Photophysical Property Analysis of 7 Phenylimidazo 1,2 a Pyridine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of 7-phenylimidazo[1,2-a]pyridine derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within the molecule.

For the parent compound, 2-phenylimidazo[1,2-a]pyridine (B181562) , the ¹H NMR spectrum in CDCl₃ shows characteristic signals for the imidazo[1,2-a]pyridine (B132010) core and the phenyl substituent. Key resonances include a doublet at approximately 8.09 ppm corresponding to the H5 proton, and a singlet around 7.84 ppm for the H3 proton. The phenyl protons typically appear as a multiplet between 7.35 and 7.97 ppm. tci-thaijo.orgmdpi.com The ¹³C NMR spectrum further confirms the structure with signals for the fused ring system and the phenyl group appearing in the aromatic region. tci-thaijo.org

The introduction of substituents on either the imidazo[1,2-a]pyridine ring system or the phenyl group leads to predictable shifts in the NMR spectra. For instance, in 7-methyl-2-phenylimidazo[1,2-a]pyridine , a characteristic singlet for the methyl group (CH₃) appears around 2.40 ppm in the ¹H NMR spectrum. tci-thaijo.org The positions of the aromatic protons on the pyridine (B92270) ring are also affected by this substitution. tci-thaijo.org

Similarly, substituents on the phenyl ring influence the chemical shifts of the phenyl protons. In 2-(4-bromophenyl)imidazo[1,2-a]pyridine , the para-substitution pattern results in two distinct doublets for the phenyl protons, a characteristic AA'BB' system. tci-thaijo.org The presence of electron-donating or electron-withdrawing groups on the phenyl ring will further modulate the chemical shifts of both the phenyl and the imidazo[1,2-a]pyridine protons.

Table 1: Selected ¹H NMR Data for this compound Derivatives

Compound Solvent Key ¹H NMR Chemical Shifts (δ, ppm)
2-Phenylimidazo[1,2-a]pyridine CDCl₃ 8.09 (d, 1H), 7.97 (d, 2H), 7.84 (s, 1H), 7.65 (d, 1H), 7.45 (m, 2H), 7.35 (t, 1H), 7.16 (m, 1H), 6.74 (m, 1H) tci-thaijo.org
7-Methyl-2-phenylimidazo[1,2-a]pyridine CDCl₃ 8.00 (d, 1H), 7.94 (d, 2H), 7.80 (s, 1H), 7.44-7.36 (m, 3H), 7.30 (m, 1H), 6.62 (d, 1H), 2.40 (s, 3H) tci-thaijo.org
2-(4-Bromophenyl)imidazo[1,2-a]pyridine CDCl₃ 8.10 (d, 1H), 7.87 (s, 1H), 7.85 (d, 2H), 7.62 (d, 1H), 7.57 (d, 2H), 7.18 (m, 1H), 6.80 (t, 1H) tci-thaijo.org

Table 2: Selected ¹³C NMR Data for this compound Derivatives

Compound Solvent ¹³C NMR Chemical Shifts (δ, ppm)
2-Phenylimidazo[1,2-a]pyridine CDCl₃ 146.2, 146.1, 134.2, 128.9, 128.2, 126.5, 126.0, 125.0, 117.9, 112.8, 108.5 tci-thaijo.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight and confirming the elemental composition of this compound derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million, which allows for the unambiguous determination of the molecular formula. mdpi.com

The fragmentation patterns observed in the mass spectrum offer valuable structural information. For instance, in the mass spectrum of 7-methyl-2-[3-(pyrrolidin-1-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine , a molecular ion peak is observed at m/z 385.18 [M⁺]. vulcanchem.com Key fragments are seen at m/z 327.16, corresponding to the loss of a methyl group, and at m/z 263.15, resulting from the cleavage of the sulfonamide bond. vulcanchem.com This fragmentation is characteristic and helps to confirm the connectivity of the different structural motifs within the molecule.

Electron ionization (EI) and electrospray ionization (ESI) are common ionization techniques used for these compounds. ESI is a soft ionization technique that often results in a prominent protonated molecule [M+H]⁺, which is particularly useful for confirming the molecular weight. mdpi.com

Electronic Absorption Spectroscopy of π-Expanded Conjugated Systems

The π-expanded conjugated system of this compound gives rise to characteristic electronic absorption spectra, typically in the ultraviolet (UV) region. These spectra are governed by π-π* transitions within the aromatic system. The parent 2-phenylimidazo[1,2-a]pyridine exhibits absorption bands in organic solvents. rsc.org

The absorption properties are sensitive to the solvent environment and the nature of substituents on the aromatic framework. For instance, a series of π-expanded imidazo[1,2-a]pyridine derivatives designed for organic solar cells show distinct absorption bands. ijrpr.com The absorption spectra of these compounds in different solvents, such as methanol, acetonitrile, THF, and dichloromethane, can exhibit narrow absorption bands with maximal absorbance at specific wavelengths, along with secondary bands at longer wavelengths. ijrpr.com

The introduction of aryl groups can lead to shifts in the absorption maxima. For example, the introduction of a 6-aryl group can cause a slight red shift (a shift to longer wavelengths) in the absorption spectrum. rsc.org Theoretical studies using time-dependent density functional theory (TD-DFT) can be employed to simulate and interpret the electronic absorption spectra, providing insights into the nature of the electronic transitions. tandfonline.com

Fluorescence Spectroscopy and Luminescence Properties

Many this compound derivatives exhibit strong fluorescence, a property that makes them valuable as organic fluorophores. The parent imidazo[1,2-a]pyridine scaffold is known for its fluorescent activity, which is attributed to its π-conjugated bicyclic structure. ijrpr.com

Upon excitation at an appropriate wavelength, these compounds emit light at a longer wavelength, a phenomenon known as fluorescence. The fluorescence emission of imidazo[1,2-a]pyridine derivatives typically occurs in the near-UV to blue region of the electromagnetic spectrum. nih.gov For example, some derivatives display intense near-UV to blue fluorescence in diluted, air-equilibrated samples at room temperature when photoexcited at wavelengths between 300 and 330 nm. nih.gov

Effects of Substituents on Emission Wavelengths and Intensities

The fluorescence properties of this compound derivatives can be finely tuned by the introduction of various substituents. The position and electronic nature of these substituents can significantly impact the emission wavelength and quantum yield.

Electron-donating groups generally enhance the luminescence performance, while electron-withdrawing groups can lead to less intense emissions. ijrpr.com A notable example is the introduction of strong electron-donating groups like amino or dimethylamino groups at the 4'-position of the 2-phenyl ring. oup.com This substitution causes a marked red shift in the fluorescence emission, moving it towards the visible region (e.g., λfl = 445-446 nm in ethanol). oup.com This effect is attributed to the formation of an excited-state intramolecular charge transfer (ICT) state. oup.com

Conversely, the presence of a nitro group, a strong electron-withdrawing group, can quench the fluorescence. nih.gov The introduction of a hydroxymethyl group has been shown to act as an enhancer of fluorescence intensity in many cases. nih.gov The substitution with phenyl or naphthyl groups at the C2 position has also been demonstrated to increase the fluorescence yield. ijrpr.com

Table 3: Fluorescence Data for Selected Imidazo[1,2-a]pyridine Derivatives

Compound Solvent Emission Wavelength (λfl, nm) Quantum Yield (Φ)
Imidazo[1,2-a]pyridine Ethanol 370.5 0.57 oup.com
2-Phenylimidazo[1,2-a]pyridine Ethanol 374-381 0.50-0.78 oup.com
7-Methyl-2-phenylimidazo[1,2-a]pyridine Ethanol 374-381 0.50-0.78 oup.com
2-(4-Aminophenyl)imidazo[1,2-a]pyridine Ethanol 445 N/A oup.com
2-[4-(Dimethylamino)phenyl]imidazo[1,2-a]pyridine Ethanol 446 N/A oup.com

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound derivatives. The IR spectrum of the parent imidazo[1,2-a]pyridine has been studied in detail, with vibrational wavenumbers and intensities calculated using density functional theory (DFT) to aid in the assignment of vibrational modes. researchgate.net

For substituted derivatives, characteristic vibrational bands can be observed. For instance, in a derivative containing a sulfonamide group, characteristic sulfonyl stretches can be identified in the IR spectrum. vulcanchem.com In N'-Phenylimidazo[1,2-a]pyridine-6-carbohydrazide, the C=O stretching of the hydrazide appears around 1680 cm⁻¹, shifting upon imine formation. vulcanchem.com In 2-phenyl-3-hydroxymethyl imidazo[1,2-a]pyridine, a broad band around 3290 cm⁻¹ is indicative of the O-H stretching of the hydroxyl group. nih.gov The characterization of a series of imidazo[1,2-a]pyridine-Schiff base derivatives utilized FTIR, among other techniques, to confirm their structures. bohrium.com

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate bond lengths, bond angles, and intermolecular interactions.

The crystal structure of (E)-4-[N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)carboximidoyl]phenol reveals that the fused five- and six-membered rings of the imidazo[1,2-a]pyridine core are nearly coplanar. nih.gov The phenyl ring at position 2 is twisted with respect to the plane of the fused ring system. nih.gov In the solid state, the crystal packing can be stabilized by various intermolecular interactions, such as C—H···π interactions and O–H···N hydrogen bonds, which can form layers or other supramolecular architectures. nih.gov

The molecular geometry of related analogs has also been confirmed by X-ray crystallography, revealing details such as the bond lengths of the C=N bond in the imidazole (B134444) ring and the orientation of substituent groups. vulcanchem.com

Table 4: Crystal Data for a this compound Derivative

Compound (E)-4-[N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)carboximidoyl]phenol nih.gov
Molecular Formula C₂₁H₁₇N₃O
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 12.295 (3)
b (Å) 9.587 (2)
c (Å) 14.977 (4)
β (°) 101.548 (1)
Volume (ų) 1729.6 (7)

Mechanistic Studies of Molecular Interactions and Target Engagement for 7 Phenylimidazo 1,2 a Pyridine Based Chemical Probes

Investigations into Tubulin Polymerization Inhibition

Derivatives of the 7-phenylimidazo[1,2-a]pyridine scaffold have been identified as potent inhibitors of tubulin polymerization, a critical process in cell division, making them attractive candidates for anticancer drug development. mdpi.comnih.govacs.org

Elucidation of Colchicine-Binding Site Interactions

Studies have shown that these compounds exert their anti-tubulin effects by interacting with the colchicine-binding site on β-tubulin. nih.govmdpi.comresearchgate.net Molecular docking studies of various this compound derivatives reveal key interactions within this pocket. For instance, the N-7 nitrogen of the imidazo[1,2-a]pyrazine (B1224502) core can form hydrogen bonds with the β-Asp249 NH backbone. nih.gov The 3,4,5-trimethoxyphenyl group, a common feature in many potent inhibitors, is known to form hydrogen bonds with residues like Cys-241. mdpi.com

The substitution pattern on the imidazo[1,2-a]pyridine (B132010) core significantly influences binding affinity and inhibitory activity. For example, a p-toluidino substituent at a specific position can lead to potent inhibition of tubulin polymerization and strong inhibition of colchicine (B1669291) binding. mdpi.com The strategic placement of substituents can enhance interactions and potency, as seen with the development of compounds that show superior or comparable antitumor activity to known agents like CA-4 and Crolibulin. researchgate.net

Table 1: Inhibitory Activity of Selected Imidazo[1,2-a]pyridine Derivatives on Tubulin Polymerization
CompoundTargetActivity (IC50)Key Findings
Compound 3d (p-toluidino derivative)Tubulin Polymerization0.45 µMMost potent inhibitor in its series, superior to CA-4 against certain cancer cell lines. mdpi.com
Compound 5kTubulin Polymerization0.02 to 1.22 µMBinds to the colchicine site and disrupts tubulin polymerization. researchgate.net
Compound 4hTubulin PolymerizationComparable to colchicineFunctions as a potent tubulin inhibitor in MYCN-amplified neuroblastoma cells. nih.gov

Aldehyde Dehydrogenase (ALDH) Inhibition Mechanisms

The imidazo[1,2-a]pyridine scaffold has been successfully utilized to develop inhibitors of aldehyde dehydrogenases (ALDHs), a superfamily of enzymes involved in various physiological processes and implicated in cancer stem cell biology. nih.govacs.org

Characterization of ALDH1A3 Inhibition and Isoform Selectivity

A novel series of imidazo[1,2-a]pyridine derivatives has been designed as potent and selective inhibitors of ALDH1A3, an isoform overexpressed in several cancers. nih.govacs.org These compounds have been shown to be competitive inhibitors, with some derivatives exhibiting submicromolar potency. nih.gov

The selectivity of these inhibitors for ALDH1A3 over other isoforms like ALDH1A1 and ALDH1A2 is a key feature. nih.gov Crystallization and modeling studies have revealed that the selectivity is driven by interactions with specific residues in the ALDH1A3 binding pocket. nih.govresearchgate.net For example, the phenyl ring at position 2 of the imidazo[1,2-a]pyridine core establishes π–π stacking and van der Waals contacts with residues such as W189, T140, and R139. nih.gov The presence of a non-conserved tyrosine residue (Y472) in the ALDH1A3 binding pocket is crucial for the selective binding of some inhibitors. researchgate.net

Table 2: Inhibitory and Selectivity Data for ALDH1A3 Inhibitors
CompoundALDH1A3 (Ki)ALDH1A1 (Ki)ALDH1A2 (Ki)Inhibition Type
Compound 3c8.7 ± 0.9 µM168.3 ± 2.6 µM27.6 ± 1.2 µMCompetitive
Compound 3f0.12 ± 0.01 µM79.5 ± 1.8 µM0.92 ± 1.5 µMCompetitive

Fms-like Tyrosine Kinase 3 (FLT3) Inhibition and Binding Site Analysis

Mutations in the FMS-like tyrosine kinase 3 (FLT3) are common in acute myeloid leukemia (AML), making it a significant therapeutic target. nih.govfrontiersin.org Imidazo[1,2-a]pyridine derivatives have been developed as potent inhibitors of both wild-type and mutated forms of FLT3. nih.govnih.gov

These inhibitors are classified as either Type I or Type II based on their binding mode to the kinase domain. nih.govxiahepublishing.com Type I inhibitors bind to the active "DFG-in" conformation of the kinase, while Type II inhibitors bind to the inactive "DFG-out" conformation. xiahepublishing.comwhiterose.ac.uk The development of inhibitors that can overcome resistance mutations, such as those at the D835 and F691 positions, is a key area of research. nih.gov

Molecular docking studies have been instrumental in understanding the binding interactions of these inhibitors within the ATP-binding site of FLT3. nih.govescholarship.org For instance, a recently identified imidazo[1,2-a]pyridine derivative, compound 24, is proposed to adopt different binding conformations when interacting with the gilteritinib-resistant FLT3-ITD/F691L mutant, which may explain its retained activity. nih.gov

Rho-Associated Protein Kinase (ROCK) Inhibition Mechanisms

Rho-associated protein kinases (ROCK1 and ROCK2) are key regulators of the actin cytoskeleton and are implicated in various diseases. wikipedia.orgnih.gov The development of ROCK inhibitors is a promising therapeutic strategy. wikipedia.orgnih.gov While specific mechanistic studies on this compound-based ROCK inhibitors are not extensively detailed in the provided context, the general mechanism of ROCK inhibition involves targeting the ATP-binding site of the kinase. wikipedia.org This leads to an alteration of the protein's conformation, disrupting its function in processes like smooth muscle contraction and cell migration. wikipedia.org

Modulatory Effects on Bone Morphogenetic Protein (BMP) Signaling Pathway

The bone morphogenetic protein (BMP) signaling pathway plays a crucial role in development and disease. nih.govnih.gov Small molecule modulators of this pathway are of significant interest. The this compound scaffold has been identified as a chemotype for BMP receptor inhibitors. nih.govacs.org

One such derivative, LJ000328, is a known inhibitor of BMP type I receptors (ALK2/3). nih.gov These inhibitors function by targeting the kinase activity of the BMP receptors, thereby blocking the downstream signaling cascade that is initiated by ligand binding and receptor phosphorylation. nih.gov The modulation of BMP signaling has potential therapeutic applications in a range of conditions, from diseases of iron overload to certain cancers. nih.gov

Interaction with ALK3 and ALK2 Receptors as Chemical Probes

The this compound scaffold has been identified as a promising core structure for the development of chemical probes targeting activin-like kinase (ALK) receptors, particularly ALK2 and ALK3. nih.gov These receptors are transmembrane serine/threonine kinases that play crucial roles in the bone morphogenetic protein (BMP) signaling pathway. nih.gov Dysregulation of this pathway is implicated in various diseases, including genetic disorders and cancer. nih.gov

A notable example from this class is the compound LJ000328, a this compound derivative. acs.org This molecule has demonstrated significant potency as an inhibitor of ALK3 and a specific, disease-relevant mutant of ALK2. nih.govacs.org The ALK2 (R206H) mutation is a gain-of-function mutation found in patients with fibrodysplasia ossificans progressiva (FOP), a rare and devastating genetic disorder characterized by abnormal bone formation. nih.govnih.gov

LJ000328 exhibits potent inhibition of both wild-type ALK3 and the mutant ALK2 receptor, with IC50 values of 5 nM and 6 nM, respectively. nih.govacs.org While it shows adequate selectivity against TGFβ receptors, it is not entirely specific, as it also interacts with other kinases such as ABL2, TNIK, DDR1, SIK1, SIK2, and LIMK1. nih.govacs.org The development of such chemical probes is crucial for studying the (patho)physiological processes related to BMP signaling. acs.org Research efforts continue to explore the imidazo[1,2-a]pyridine scaffold to develop potent and selective ALK2 inhibitors for potential therapeutic applications in diseases like FOP and diffuse intrinsic pontine glioma (DIPG). nih.gov

CompoundTargetIC50 (nM)
LJ000328ALK35
LJ000328ALK2 (R206H)6

Antimycobacterial Mechanisms, including QcrB Targeting

Imidazo[1,2-a]pyridine (IP) derivatives have emerged as a significant class of compounds with potent activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB). plos.orgrsc.orgnih.gov This scaffold is considered a "drug prejudice" structure in medicinal chemistry due to its wide range of applications and has shown significant activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb. rsc.orgnih.govresearchgate.net

The primary antimycobacterial mechanism of action for this class of compounds is the inhibition of the electron transport chain, a critical pathway for cellular respiration and ATP production in Mtb. nanobioletters.com Specifically, imidazo[1,2-a]pyridines target the QcrB subunit of the ubiquinol (B23937) cytochrome c reductase (cytochrome bc1 complex). plos.orgmdpi.com The cytochrome bc1 complex, comprising QcrA, QcrB, and QcrC subunits, is essential for oxidative phosphorylation, and its inhibition is a validated strategy for anti-TB drug development. nanobioletters.com

High-throughput screening campaigns identified several imidazo[1,2-a]pyridine compounds as potent inhibitors of M. tuberculosis and Mycobacterium bovis BCG. plos.org Studies on spontaneous resistant mutants of M. bovis BCG exposed to these inhibitors revealed a single nucleotide polymorphism in the qcrB gene. plos.org This mutation, T313A, conferred cross-resistance to other compounds in the same series, providing strong evidence that QcrB is the direct target. plos.org Further confirmation was obtained through gene dosage experiments, where overexpression of qcrB in M. bovis BCG led to a significant increase in the minimum inhibitory concentration (MIC) of the IP compounds. plos.org For instance, the MIC for one compound increased from 0.5 µM to over 8 µM upon QcrB overexpression. plos.org

The development of the clinical candidate Telacebec (Q203), an imidazo[1,2-a]pyridine derivative, further underscores the importance of this mechanism. nanobioletters.com Telacebec is a first-in-class anti-TB drug that inhibits the M. tuberculosis cytochrome bc1 complex. nanobioletters.com Various imidazo[1,2-a]pyridine-3-carboxamides have demonstrated excellent potency against different Mtb strains, with MIC90 values often below 1 µM. acs.org

Compound SeriesOrganismTargetMIC Range (µM)
Imidazo[1,2-a]pyridines (IP 1-4)M. tuberculosis strainsQcrB0.03 - 5
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamidesReplicating MtbNot specified≤1 (MIC90)
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamidesMDR-MtbNot specified0.07 - 2.2 (MIC90)
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamidesXDR-MtbNot specified0.07 - 0.14 (MIC90)

Applications of 7 Phenylimidazo 1,2 a Pyridine in Advanced Materials and Chemical Biology Tools

Utilization as Fluorescent Reporters in Biological Imaging

The inherent fluorescence of the imidazo[1,2-a]pyridine (B132010) core makes it a valuable fluorophore for biological imaging. ijrpr.comnih.gov This fluorescence arises from its π-conjugated bicyclic structure, which can be fine-tuned by the addition of various substituents. ijrpr.com The introduction of a phenyl group, as in 7-Phenylimidazo[1,2-a]pyridine, is a strategy known to modulate the photophysical properties of the core structure. ijrpr.com

Derivatives of imidazo[1,2-a]pyridine are recognized as important organic fluorophores that have been successfully employed as biomarkers. nih.gov The development of effective fluorescent reporters is crucial for modern biology, allowing for the high-resolution visualization of molecular details within living cells. embl.org Researchers have designed probes based on this scaffold that are compatible with live-cell imaging and show low cytotoxicity. rsc.org For instance, an imidazo[1,2-a]pyridine-functionalized xanthene probe was developed for detecting Hg2+ in living HeLa cells through fluorescence imaging. rsc.org The design of such probes often involves combining the superior fluorescence of synthetic fluorophores like imidazo[1,2-a]pyridines with the specificity of targeting moieties to interrogate biological systems at various levels. embl.org The versatility of the imidazo[1,2-a]pyridine scaffold allows for its use in creating diverse fluorescent probes for bioimaging. nih.gov

Table 1: Photophysical Properties of Selected Imidazo[1,2-a]pyridine Derivatives

Compound Solvent Excitation (nm) Emission (nm) Application Reference
2-(2′-Hydroxyphenyl)imidazo[1,2-a]pyridine (HPIP) THF ~330 ~600-630 ESIPT Luminescence Study rsc.org
2'MeOPIP THF ~330 ~380 Normal Fluorescence Study rsc.org
Rh-Ip-Hy aq. solution N/A N/A Hg2+ detection in HeLa cells rsc.org
7f (methoxy-substituted) N/A N/A 398 General Fluorescence ijrpr.com

Development as Chemical Probes for Cellular Pathway Interrogation

Chemical probes are essential small-molecule tools used to selectively interact with specific protein targets, thereby enabling the investigation of their functions within complex cellular networks. nih.govpromega.com.au The this compound scaffold has been identified as a valuable chemotype for developing such probes.

A notable example is the compound LJ000328 , a this compound derivative that acts as an inhibitor of Bone Morphogenetic Protein Receptor I (BMPR-I). nih.gov Such inhibitors are invaluable for studying morphogenic signaling pathways, where genetic methods can be challenging. nih.gov The ability of small molecules like LJ000328 to offer conditional and reversible control allows for the detailed interrogation of specific interactions in cellular biology. nih.gov

Furthermore, chemical-genetic profiling of the broader imidazo[1,2-a]pyridine class has revealed that these compounds can target essential and conserved cellular processes. nih.gov Studies have shown that subtle structural changes can dramatically alter the intracellular targets and mechanisms of action. For example, while one derivative, 2-phenyl-3-nitroso-imidazo[1,2-a]pyridine, was found to disrupt mitochondrial function in yeast, a closely related pyrimidine (B1678525) analogue acted as a DNA damaging agent. nih.gov This highlights the potential for developing highly specific probes from the imidazo[1,2-a]pyridine framework to dissect distinct cellular pathways. nih.gov

Table 2: this compound Derivatives as Chemical Probes

Compound/Derivative Target Pathway/Application Organism/System Key Finding Reference
LJ000328 BMP signaling pathway (BMPR-I inhibitor) Cellular Biology Enables selective manipulation of a morphogenic signaling pathway. nih.gov

Integration into Organic Electronic and Photovoltaic Devices

The field of organic electronics utilizes carbon-based materials in devices like flexible solar panels and displays. wallenberg.org The photophysical properties of imidazo[1,2-a]pyridine derivatives, including this compound, make them highly attractive for these applications. ijrpr.com Their π-expanded conjugated structure is responsible for electronic absorption and fluorescence properties that are useful for optoelectronics and photovoltaics. ijrpr.comresearchgate.net

Specifically, these compounds have been investigated for use in Organic Light Emitting Diodes (OLEDs). ijrpr.commdpi.com Certain derivatives have been successfully employed as emissive layers in OLEDs, demonstrating their potential to create efficient and bright devices. mdpi.comresearchgate.net For instance, Benzofuro[3',2':4,5]imidazo[1,2-a]pyridine derivatives have been patented for their use in OLEDs. google.com The goal in this field is to design materials that can efficiently convert electrical energy into light, and the tunable nature of the imidazo[1,2-a]pyridine core allows for the development of emitters across the color spectrum, including deep-blue emitters which are critical for display technology. researchgate.netresearchgate.net

In the realm of photovoltaics, imidazo[1,2-a]pyridine derivatives have been designed for organic solar cell applications. ijrpr.com The key to efficient organic solar cells is the ability to absorb a broad range of the solar spectrum and efficiently convert that energy into electricity. researchgate.netdiva-portal.orgnih.gov The tunable electronic properties of the this compound scaffold allow for the rational design of molecules with appropriate energy levels (HOMO/LUMO) for use as donor or acceptor materials in bulk heterojunction solar cells. ijrpr.com

Role in Chemical Sensing and Solid-State Light Emitters

The strong luminescence of imidazo[1,2-a]pyridine derivatives is not only useful in solution but also in the solid state, making them excellent candidates for chemical sensors and solid-state lighting applications. ijrpr.com The fluorescence of these compounds can be sensitive to their environment, a property exploited in the design of chemosensors. tandfonline.com

Researchers have developed this compound-based systems that function as fluorescent probes for detecting specific analytes. A prominent example is a probe designed for the naked-eye and fluorescent detection of mercury ions (Hg2+), which demonstrates high selectivity and can be used to prepare paper-based test strips for water sample analysis. rsc.org Other derivatives have been developed for the detection of nerve agent simulants. researchgate.net

In materials science, there is significant interest in solid-state luminescent dyes. A series of dyes based on 2-phenylimidazo[1,2-a]pyridine (B181562) have been developed that exhibit a wide range of emission colors from blue to red in the solid state. rsc.orgrsc.org This color-tuning is achieved by introducing different aryl groups onto the core structure. rsc.orgrsc.org These materials exhibit high fluorescence quantum yields in the solid state, a critical property for applications like solid-state light emitters. rsc.orgacs.org Compounds with strong greenish-yellow solid-state emission have been successfully used as organic down-converter materials in hybrid white light-emitting diodes (WLEDs). rsc.org

Table 3: Solid-State Emission Properties of Aryl-Substituted 2-(2'-hydroxyphenyl)imidazo[1,2-a]pyridines (HPIPs)

Compound Substituent on Aryl Ring Emission Color Solid-State Quantum Yield (Φ) Reference
HPIP (1) None Blue-green ~0.5 rsc.org
Compound 2 7-phenyl Green 0.38 rsc.org
Compound 4 7-(4-carbomethoxyphenyl) Orange 0.25 rsc.org

Application in Heterogeneous and Homogeneous Catalysis

While much of the focus on this compound is on its optical properties, it also plays a role in the field of catalysis. The synthesis of the imidazo[1,2-a]pyridine scaffold itself often relies on transition-metal catalysis, using both homogeneous and heterogeneous systems. beilstein-journals.orgorganic-chemistry.org Catalysts such as copper salts (e.g., CuI, Cu(OAc)2) are common in homogeneous processes, while heterogeneous catalysts like copper oxide nanoparticles (CuO NPs) have also been employed. beilstein-journals.org

More directly, derivatives of this compound have been used as ligands in catalytic systems. A study investigating catecholase activity utilized complexes formed in situ between various copper(II) salts and ligands derived from 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde (B184341). researchgate.net The results showed that these complexes could effectively catalyze the oxidation of catechol to o-quinone. The catalytic activity was found to be dependent on the specific substituents on the ligand and the counter-anion of the copper salt. For example, the complex formed between Cu(CH3COO)2 and the 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde ligand demonstrated the highest catalytic activity in the study. researchgate.net This demonstrates the potential of this compound derivatives to act as tunable ligands in homogeneous catalysis. researchgate.net

Future Research Directions and Concluding Perspectives

Rational Design of Next-Generation 7-Phenylimidazo[1,2-a]pyridine Derivatives

The rational design of new this compound analogs will be heavily influenced by a deeper understanding of their structure-activity relationships (SAR). nih.gov Future efforts will likely focus on the strategic modification of both the phenyl and imidazo[1,2-a]pyridine (B132010) rings to optimize interactions with biological targets. For instance, in the context of developing new anticancer agents, substitutions on the phenyl ring and the imidazo[1,2-a]pyridine core can be systematically varied to enhance potency and selectivity. acs.orgresearchgate.net

Computational modeling and docking studies will play a pivotal role in this process, allowing for the in-silico screening of virtual libraries of compounds before their synthesis. scielo.brnih.gov This approach can identify derivatives with improved binding affinities and pharmacokinetic profiles. For example, the design of novel inhibitors for enzymes like cyclooxygenase-2 (COX-2) and aldehyde dehydrogenase (ALDH) has been successfully guided by such computational methods. acs.orgbohrium.com The exploration of diverse substitution patterns at various positions of the imidazo[1,2-a]pyridine ring system will continue to be a key strategy. rsc.org

Exploration of Novel Mechanistic Pathways

While much is known about the biological activities of this compound derivatives, the precise mechanisms of action for many of these compounds are still under investigation. Future research will need to delve deeper into the molecular pathways modulated by these compounds. For example, while some derivatives exhibit anti-melanoma activity, the exact mechanism may not be fully elucidated, pointing to the need for further studies beyond initial hypotheses. scielo.br

Quantum-chemical calculations can provide insights into the electronic properties and reactivity of these molecules, helping to interpret their mechanisms of action. znaturforsch.com Techniques such as molecular dynamics simulations can further elucidate the binding modes of these compounds with their biological targets, offering a dynamic view of the interactions. scielo.brscielo.br Unraveling these mechanistic details is crucial for the development of more targeted and effective therapeutic agents.

Advancements in Asymmetric Synthesis and Stereoselective Functionalization

The development of stereochemically pure this compound derivatives is a growing area of interest, as different enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles. Future research will focus on advancing asymmetric synthesis methodologies to produce these compounds with high enantiomeric excess. nih.gov

Catalytic asymmetric synthesis, particularly using chiral catalysts, presents a promising approach for the atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines. nih.govresearchgate.net The Groebke-Blackburn-Bienaymé multicomponent reaction, when catalyzed by a chiral phosphoric acid, has shown potential for producing a wide range of imidazo[1,2-a]pyridine atropisomers with high yields and enantioselectivities. nih.gov Further development of site-selective and stereoselective C-H functionalization reactions will also be critical for the efficient synthesis of complex and chirally pure derivatives. rsc.org

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

Potential for Multifunctional Chemical Probes

Beyond their therapeutic potential, this compound derivatives are emerging as promising candidates for the development of multifunctional chemical probes. Their intrinsic fluorescence properties, which can be tuned through molecular engineering, make them suitable for applications in bioimaging and sensing. researchgate.netbohrium.com

For example, derivatives exhibiting aggregation-induced emission (AIE) can be designed for sensing metal ions and for anti-counterfeiting applications. bohrium.com The development of dual-state emissive luminogens from this scaffold opens up possibilities for creating probes for sensing specific analytes, such as hydrazine, and for cell imaging. researchgate.netbohrium.com The unique structural and chemical characteristics of certain derivatives, like IMPY, make them valuable scaffolds for creating probes to target specific biological receptors or enzymes. researchgate.net Future research will likely focus on creating highly specific and sensitive probes for a variety of biological and environmental applications.

Q & A

Q. Key Modification Strategy

  • Position 8 : Introduce Cl, OMe, or CF₃ for lipophilicity.
  • C(2) Phenyl : Para-halogenation (Cl, F) optimizes π-π stacking.

How can computational methods guide the design of imidazopyridine-based therapeutics?

Advanced Research Focus
Ligand efficiency (LE) and molecular docking are critical for optimizing low-molecular-weight analogs. For example, 7-(thiophen-2-yl)imidazo[1,2-a]pyridine (10) achieves LE = 0.43 via scaffold simplification while maintaining target affinity . Density functional theory (DFT) calculations predict electron-deficient cores (e.g., nitrile-substituted derivatives) to enhance interactions with ATP-binding pockets in kinase targets .

Case Study : Hybrid analogs (e.g., amide-cinnamamide derivatives) designed via fragment-based screening show IC₅₀ < 1 μM against Mycobacterium tuberculosis .

How do conflicting data on substituent effects inform derivative optimization?

Advanced Research Focus
Contradictions arise in substituent effects depending on the target. For example:

  • Position 3 : Fluorophenyl groups improve PBR selectivity but reduce solubility .
  • Position 7 : Aryl groups (phenyl, furyl) enhance anticancer activity but may increase metabolic instability .

Q. Resolution Strategy :

  • Balance lipophilicity (clogP < 3) and polar surface area (PSA > 60 Ų) to optimize bioavailability .
  • Use prodrug strategies (e.g., esterification) for derivatives with poor pharmacokinetics .

What in vivo models validate the therapeutic potential of this compound derivatives?

Q. Advanced Research Focus

  • Neurosteroid Modulation : Compound 20 (8-OMe, para-Cl-phenyl) increases cortical allopregnanolone levels by 200% in rats, demonstrating anxiolytic potential without sedation .
  • Anti-inflammatory Activity : Derivatives with 4-methoxyphenyl groups reduce TNF-α production by 70% in murine macrophages, validated in collagen-induced arthritis models .

Q. Experimental Design :

  • Dose-response studies (1–50 mg/kg, i.p.) over 14 days.
  • LC-MS/MS quantification of plasma/cerebral neurosteroids .

How are crystal structures used to rationalize non-covalent interactions in imidazopyridines?

Advanced Research Focus
X-ray crystallography (e.g., CCDC 1426925) reveals C–H⋯π and hydrogen-bonding networks in (E)-4-[N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-carboximidoyl]phenol. The phenol-OH forms a 2.89 Å hydrogen bond with adjacent pyridine-N, stabilizing the tautomeric form . Hirshfeld surface analysis quantifies intermolecular contacts (e.g., 12% H⋯H, 8% C⋯C), guiding co-crystal engineering for enhanced solubility .

What analytical challenges arise in characterizing halogenated imidazopyridines?

Basic Research Focus
Halogenated derivatives (e.g., 2,6,7-trichloro-3-iodo) pose challenges due to isotopic splitting in MS and quadrupolar broadening in ¹³C NMR. For CAS 194228-60-9 (C₇H₂Cl₃IN₂), ESI-MS shows [M+H]+ = 347.36765, while ¹H NMR resolves coupling between Cl and I substituents (J = 8–10 Hz) . X-ray fluorescence (XRF) or ICP-MS is recommended for quantifying halogen content .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.